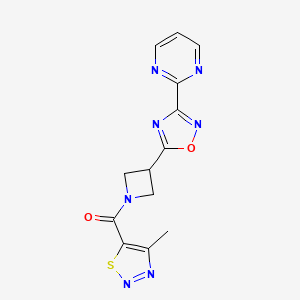![molecular formula C18H22N2O3 B2406326 methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477890-31-6](/img/structure/B2406326.png)
methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of organic compounds often involves reactions that form new bonds, introduce functional groups, or rearrange molecular structures. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the compound’s molecular geometry, connectivity of atoms and presence of functional groups .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The compound’s functional groups often play a key role in its reactivity .Physical And Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound has been used in various synthetic processes. For instance, it is involved in the synthesis of new triazafulvalene systems, where its reaction with dimethyl acetylenedicarboxylate and subsequent processes lead to the formation of different isomers and derivatives of methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates (Uršič, Svete, & Stanovnik, 2010). Similar reactions with primary and secondary amines result in various substituted derivatives, highlighting its versatility in organic synthesis (Кисель et al., 2013).
Applications in Heterocyclic Chemistry
This compound is significant in the field of heterocyclic chemistry. It serves as a precursor in the regioselective synthesis of pyrazolecarboxylates and pyrazol-3-yl acetates, demonstrating its utility in producing biologically relevant heterocyclic compounds (Hanzlowsky et al., 2003). Its role in the synthesis of hexahydropyrazolo[4,3-d][1,2]diazepinone-8-carboxylates further exemplifies its importance in creating complex heterocyclic structures (Bevk et al., 2007).
Antimicrobial Potential
In addition to its synthetic utility, derivatives of this compound have been explored for their antimicrobial properties. For example, a study synthesized novel derivatives and evaluated their in vitro antimicrobial activities, finding some of these compounds to possess significant antibacterial and antifungal activity (Hublikar et al., 2019). This suggests potential applications in developing new antimicrobial agents.
Optical and Spectroscopic Applications
The compound and its derivatives are also of interest in optical and spectroscopic studies. For instance, the study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into the hydrogen bonding and non-linear optical properties of these compounds, indicating potential applications in materials science (Singh, Rawat, & Sahu, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (4Z)-4-(dimethylaminomethylidene)-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-16(18(22)23-4)15(12-19(2)3)17(21)20(13)11-10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJWGHNWNIFAV-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN(C)C)C(=O)N1CCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/N(C)C)/C(=O)N1CCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
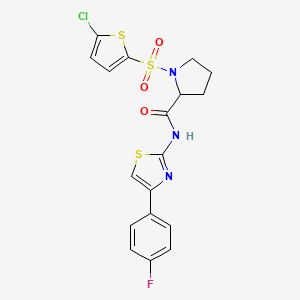
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
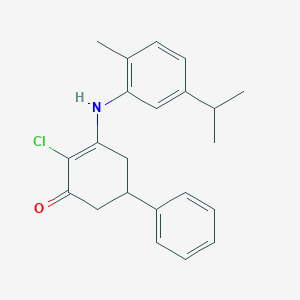
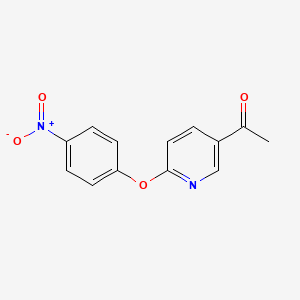
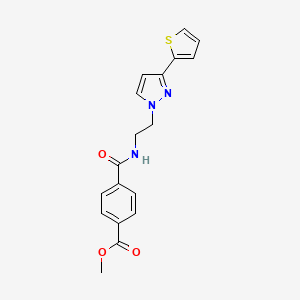
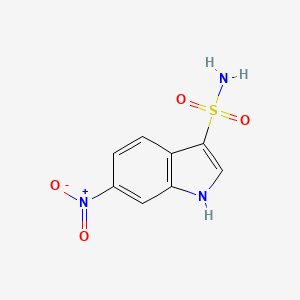


![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)
![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)
